Antibacterial Potency vs. Streptococcus mutans: Derivative 3 Matches Ampicillin, Outperforms All Other In-Series Compounds
Among nine indazolylthiazole derivatives evaluated against Streptococcus mutans, compound 3 (4-(5-amino-6-cyano-7-phenyl-2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazolo[4,5-b]pyridin-4(7H)-yl)benzenesulfonamide), which is synthesized directly from a 4-(2H-indazol-2-yl)thiazole precursor, exhibited an MIC of 11.12 ± 0.42 µg/mL, statistically comparable to the ampicillin reference (13.5 ± 0.23 µg/mL) [1]. By contrast, the next most potent derivative in the series, compound 8, showed an MIC of 15.77 µg/mL, approximately 42% higher (less potent) than compound 3. Compounds 2 and 4 showed MIC values of 49.71 and 34.41 µg/mL respectively, representing 4.5-fold and 3.1-fold lower activity. This demonstrates that the thiazolopyridine-fused derivative (compound 3) built from the target scaffold achieves equipotency with a clinical β-lactam antibiotic against a key Gram-positive oral pathogen.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Streptococcus mutans |
|---|---|
| Target Compound Data | Compound 3: MIC = 11.12 ± 0.42 µg/mL |
| Comparator Or Baseline | Ampicillin: MIC = 13.5 ± 0.23 µg/mL; Compound 8: MIC = 15.77 ± 0.21 µg/mL; Compound 2: MIC = 49.71 ± 0.58 µg/mL |
| Quantified Difference | Compound 3 is equipotent to ampicillin (1.2-fold lower MIC); 1.4-fold more potent than compound 8; 4.5-fold more potent than compound 2 |
| Conditions | Microliter-plate broth dilution assay; Streptococcus mutans clinical isolate; MIC values expressed as mean ± SD in µg/mL [1] |
Why This Matters
For antimicrobial screening programs, compound 3 provides a starting point with potency matching a first-line clinical antibiotic, enabling structure-activity relationship (SAR) optimization from a validated equipotent scaffold rather than a weaker hit.
- [1] Dawoud, N. T. A.; El-Fakharany, E. M.; Abdallah, A. E.; El-Gendi, H.; Lotfy, D. R. Synthesis, and Docking Studies of Novel Heterocycles Incorporating the Indazolylthiazole Moiety as Antimicrobial and Anticancer Agents. Sci. Rep. 2022, 12 (1), 3424 (Table 4). https://doi.org/10.1038/s41598-022-07456-1. View Source
